3-Bromo-2,5-dichlorophenol
Overview
Description
3-Bromo-2,5-dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2,5-dichlorophenol can be synthesized through the bromination and chlorination of phenol. One common method involves the bromination of 2,5-dichlorophenol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like acetic acid at elevated temperatures to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound often involves the reaction of 1-bromo-2,5-dichlorobenzene with sodium hydroxide in a methanol medium, catalyzed by copper at elevated temperatures. This method yields high-purity this compound with good efficiency .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form quinones under specific conditions.
Reduction Reactions: The compound can be reduced to form less halogenated phenols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Oxidation: Formation of dichloroquinones.
Reduction: Formation of less halogenated phenols or completely dehalogenated phenols.
Scientific Research Applications
3-Bromo-2,5-dichlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of pesticides and other agrochemicals due to its biocidal properties
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dichlorophenol involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
2,5-Dichlorophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-chlorophenol: Has a different substitution pattern, leading to different chemical properties and reactivity.
2,4,6-Trichlorophenol: Contains three chlorine atoms, making it more resistant to further halogenation.
Uniqueness: 3-Bromo-2,5-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-bromo-2,5-dichlorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCVUAIAILGDAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311072 | |
Record name | 3-Bromo-2,5-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034709-00-6 | |
Record name | 3-Bromo-2,5-dichlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1034709-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,5-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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